B1575151 melanoma-overexpressed antigen 1 (36-44)

melanoma-overexpressed antigen 1 (36-44)

Cat. No. B1575151
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

melanoma-overexpressed antigen 1

Scientific Research Applications

Tumor Antigen Role and Immunotherapy

Melanoma-overexpressed antigen 1, also known as PRAME (Preferentially Expressed Antigen of Melanoma), plays a significant role in cancer research. Epping and Bernards (2006) highlighted PRAME as a frequently overexpressed tumor antigen in various cancers, serving as a diagnostic and prognostic marker and a potential target for therapy (Epping & Bernards, 2006). Similarly, Butterfield (2016) discussed the use of melanoma-associated antigens like PRAME in cancer immunotherapy, emphasizing their role in the immune response and clinical outcomes (Butterfield, 2016).

Cancer Regression and Autoimmunity

Dudley et al. (2002) reported on the adoptive transfer of tumor-reactive T cells directed against overexpressed melanoma antigens, leading to cancer regression and autoimmunity in melanoma patients. This suggests the potential of melanoma-overexpressed antigen 1 in adoptive cell transfer therapies (Dudley et al., 2002).

Target Antigen Expression Profiling

Beard et al. (2013) utilized Nanostring technology for gene expression profiling to identify potential target antigens for melanoma immunotherapy, including PRAME. Their research underscores the importance of overexpressed tumor antigens in developing effective immunotherapies (Beard et al., 2013).

Transcriptional Mechanisms and Immunogenicity

Bobinet et al. (2013) investigated the transcriptional mechanisms leading to the overexpression of melanoma antigens like MELOE-1 and MELOE-2 in melanomas, shedding light on their role in melanoma immunosurveillance and therapy (Bobinet et al., 2013). In a related study, Bobinet et al. (2012) evaluated the immunoprevalence of various regions of MELOE-1, finding that it induces Th1 CD4+ T cell responses, which is crucial for the effectiveness of melanoma immunotherapy (Bobinet et al., 2012).

Role in Treatment Efficacy

Godet et al. (2008) discovered that melanoma-overexpressed antigen (meloe) is involved in the efficiency of adoptive T cell transfer, making it a valuable target for melanoma immunotherapy (Godet et al., 2008).

properties

Product Name

melanoma-overexpressed antigen 1 (36-44)

sequence

TLNDECWPA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

melanoma-overexpressed antigen 1 (36-44)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.